N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide
Description
N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, an azetidine ring, and a naphthalene sulfonamide group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(1-pyrazin-2-ylazetidin-3-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H16N4O2S/c22-24(23,16-7-3-5-13-4-1-2-6-15(13)16)20-14-11-21(12-14)17-10-18-8-9-19-17/h1-10,14,20H,11-12H2 |
InChI Key |
OHTYRKXPSLHREC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the pyrazine ring via nucleophilic substitution. The final step often involves sulfonation to attach the naphthalene sulfonamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazine or naphthalene rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate: A similar compound with a tert-butyl group instead of the naphthalene sulfonamide group.
3-methyl-1-(pyrazin-2-yl)azetidin-3-ol: Features a hydroxyl group on the azetidine ring.
5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Contains a carboxylic acid group on the pyrazine ring.
Uniqueness
N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide is unique due to its combination of the pyrazine, azetidine, and naphthalene sulfonamide groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
